1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
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Overview
Description
1-(4-Bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine is an organic compound characterized by the presence of a bromophenyl group and a methoxyphenylmethyl group attached to a methanamine backbone
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methoxybenzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a reducing agent such as sodium borohydride (NaBH4) to reduce the imine intermediate formed by the condensation of 4-bromobenzaldehyde and 2-methoxybenzylamine.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN), resulting in the formation of substituted derivatives.
Major Products: The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-(4-Bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of biological pathways.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease processes.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine and 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and biological activity compared to its fluorine and chlorine analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOXXUSRSBZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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